molecular formula CCl2NOPS B154392 Dichloroisothiocyanatophosphine CAS No. 1858-38-4

Dichloroisothiocyanatophosphine

Cat. No.: B154392
CAS No.: 1858-38-4
M. Wt: 175.96 g/mol
InChI Key: FKIOCEDPFOZQLW-UHFFFAOYSA-N
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Description

Dichloroisothiocyanatophosphine (Cl₂P-NCS) is a phosphorus-based compound characterized by two chlorine atoms and an isothiocyanate (-NCS) group bonded to a central phosphorus atom. The molecule’s reactivity stems from the electrophilic phosphorus center and the thiocyanate group, which is known for its versatility in nucleophilic substitution and cycloaddition reactions. Such compounds are typically employed in organic synthesis, polymer chemistry, and as intermediates for agrochemical or pharmaceutical agents .

Properties

IUPAC Name

dichlorophosphorylimino(sulfanylidene)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2NOPS/c2-6(3,5)4-1-7
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOCEDPFOZQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NP(=O)(Cl)Cl)=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171799
Record name Dichloroisothiocyanatophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858-38-4
Record name Dichloroisothiocyanatophosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858-38-4
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Record name Dichloroisothiocyanatophosphine
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Record name Dichloroisothiocyanatophosphine
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Record name Dichloroisothiocyanatophosphine
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Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Dichloroisothiocyanatophosphine, we analyze its structural and functional analogs, focusing on molecular properties, reactivity, and applications.

Molecular Structure and Key Properties

Compound Name CAS Registry Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not available Cl₂PNCS ~163.88* Cl⁻, NCS⁻ High electrophilicity, thiocyanate reactivity
Dichlorofluorophosphine 15597-63-4 Cl₂FP 120.88 Cl⁻, F⁻ Volatile, reactive with nucleophiles
Ethylphosphonic dichloride 1066-50-8 C₂H₅Cl₂OP 162.94 Cl⁻, ethyl group Hydrolyzes readily, used as a phosphorylating agent
Diethyl phosphorochlorothioate 2524-04-1† C₄H₁₀ClO₂PS 188.61 Cl⁻, ethoxy (-OCH₂CH₃), thioate Moderate reactivity, sulfur-based stability
Methylphosphonic dichloride 676-97-1 CH₃Cl₂OP 132.91 Cl⁻, methyl group High reactivity in nerve agent synthesis

*Calculated based on atomic weights: P (30.97), Cl (35.45 × 2), N (14.01), C (12.01), S (32.07).
†Inferred from ’s analogs.

Reactivity Profiles

  • This compound : The isothiocyanate group (-NCS) enhances its utility in click chemistry (e.g., thiocyanate-alkyne cycloadditions). The chlorine atoms facilitate nucleophilic displacement, enabling phosphorus-centered functionalization .
  • Dichlorofluorophosphine (Cl₂FP) : Fluorine’s electronegativity increases the electrophilicity of phosphorus, but its smaller atomic size compared to -NCS reduces steric hindrance, favoring rapid hydrolysis or alcoholysis .
  • Ethylphosphonic dichloride : The ethyl group stabilizes the molecule marginally, but its chlorine atoms remain highly reactive toward water, generating phosphonic acids .
  • Diethyl phosphorochlorothioate : Ethoxy groups reduce electrophilicity compared to dichloro analogs, while the thioate group (S=O) confers stability against oxidation .

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